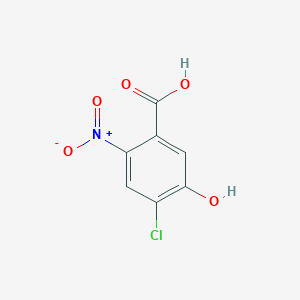

4-Chloro-5-hydroxy-2-nitrobenzoic acid

描述

Chemical Formula: C₇H₄ClNO₅ Molecular Weight: 217.56 g/mol CAS Number: 20689-70-7 Key Features:

- Substituents: Chloro (-Cl), hydroxy (-OH), and nitro (-NO₂) groups at positions 4, 5, and 2, respectively, on a benzoic acid backbone.

- Hazard Profile: Classified as dangerous (GHS Signal Word: Danger) with hazards including skin irritation (H315), eye damage (H318), and aquatic toxicity (H410) .

- Applications: Used as a building block in heterocyclic synthesis, leveraging its reactive nitro and hydroxyl groups for pharmaceutical and agrochemical intermediates.

属性

IUPAC Name |

4-chloro-5-hydroxy-2-nitrobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClNO5/c8-4-2-5(9(13)14)3(7(11)12)1-6(4)10/h1-2,10H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCHIKMGLJXCQCR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1O)Cl)[N+](=O)[O-])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClNO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

作用机制

Target of Action

Nitrobenzoic acid derivatives are known to interact with various biological targets, including enzymes and receptors, which play crucial roles in numerous biochemical processes.

Mode of Action

Nitrobenzoic acid derivatives are known to undergo various chemical reactions, including free radical bromination, nucleophilic substitution, and oxidation. These reactions can lead to changes in the targets, affecting their function.

Biochemical Pathways

Nitrobenzoic acid derivatives are known to participate in various biochemical reactions, potentially affecting multiple pathways.

生化分析

Biochemical Properties

4-Chloro-5-hydroxy-2-nitrobenzoic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound is known to inhibit certain enzymes, which can affect metabolic pathways and cellular processes. For instance, it has been observed to interact with enzymes involved in oxidative stress responses, thereby modulating the activity of these enzymes and influencing cellular redox states.

Cellular Effects

The effects of this compound on cells are diverse. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to induce oxidative stress in certain cell types, leading to changes in gene expression related to antioxidant defenses. Additionally, it can alter cellular metabolism by inhibiting key metabolic enzymes, resulting in shifts in metabolic fluxes and metabolite levels.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. The compound’s nitro group is particularly reactive, allowing it to form covalent bonds with nucleophilic sites on proteins and enzymes. This binding can result in the inhibition of enzyme activity, altering cellular processes and metabolic pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to a decrease in its biochemical activity. Long-term exposure to the compound has been associated with sustained oxidative stress and alterations in cellular homeostasis.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function, while higher doses can induce significant biochemical and physiological changes. Threshold effects have been observed, where a certain dosage level is required to elicit a measurable response. High doses of this compound can lead to toxic effects, including oxidative damage and disruption of metabolic processes.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in cellular metabolism. The compound’s nitro group can undergo reduction reactions, leading to the formation of reactive intermediates that participate in redox cycling. These reactions can influence metabolic fluxes and alter the levels of key metabolites within cells.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through active transport mechanisms, and it may accumulate in certain cellular compartments. Its distribution within tissues can vary depending on the presence of binding proteins and the compound’s affinity for different cellular structures.

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. The compound can be directed to specific compartments or organelles within cells, where it exerts its biochemical effects. For example, it may localize to the mitochondria, where it can impact mitochondrial function and oxidative phosphorylation.

生物活性

4-Chloro-5-hydroxy-2-nitrobenzoic acid (CDNBA) is a nitro-substituted benzoic acid derivative that has garnered attention for its potential biological activities, including antimicrobial, antifungal, and cytotoxic properties. This article reviews the biological activity of CDNBA based on recent research findings, case studies, and physicochemical properties.

CDNBA is characterized by several key physicochemical properties that influence its biological activity:

- Molecular Formula : CHClNO

- Molecular Weight : 219.57 g/mol

- Solubility : Slightly soluble in water at room temperature; solubility varies with pH, showing significant changes in absorption spectra under different conditions .

The biological activity of CDNBA can be attributed to several mechanisms:

- Antimicrobial Activity : CDNBA exhibits antimicrobial effects against various bacteria and fungi. Its mode of action involves the inhibition of essential cellular processes through the formation of reactive intermediates that can damage cellular components.

- Cytotoxicity : Studies have shown that CDNBA can induce cytotoxic effects on human cancer cell lines. The compound's ability to disrupt cellular integrity and induce apoptosis has been documented, particularly in lung and colon cancer cells .

- Enzymatic Bioreduction : Nitro compounds like CDNBA undergo enzymatic reduction, leading to the formation of free radicals that can intoxicate bacterial cells .

Antimicrobial Efficacy

CDNBA has been tested against various microbial strains, yielding significant results:

| Microbial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 39 µg/L |

| Escherichia coli | 50 µg/L |

| Pseudomonas aeruginosa | 45 µg/L |

| Candida albicans | 30 µg/L |

These results indicate that CDNBA possesses considerable antibacterial and antifungal properties, making it a candidate for further development as an antimicrobial agent .

Cytotoxic Effects

In vitro studies have demonstrated that CDNBA can inhibit the growth of cancer cells:

| Cell Line | IC50 (µM) | % Growth Inhibition |

|---|---|---|

| Lung Cancer Cells | 20 | 75.70 |

| Colon Cancer Cells | 30 | 40.26 |

The data suggest that CDNBA is effective in suppressing cell proliferation, particularly in lung cancer cells, where it shows a potent cytotoxic effect .

Case Studies

- Ecotoxicological Assessment : A study investigated the acute toxicity of CDNBA on Tetrahymena pyriformis, revealing that concentrations above 101.4 µM resulted in complete mortality within 60 minutes. This highlights the compound's potential environmental impact and necessitates careful handling .

- Photolytic Degradation Studies : Research on the photolysis of CDNBA indicated that UV irradiation significantly increased its toxicity over time. The photolysis products demonstrated enhanced inhibitory effects on microbial growth compared to the parent compound, suggesting a change in the compound's biological profile upon exposure to light .

科学研究应用

Pharmaceutical Applications

4-Chloro-5-hydroxy-2-nitrobenzoic acid serves as an intermediate in the synthesis of various pharmaceutical compounds. One notable application is in the production of mesalamine, a drug used to treat inflammatory bowel diseases. The synthesis involves converting this compound into 2-hydroxy-5-nitrobenzoic acid and subsequently into mesalamine using a one-pot green method. This process demonstrates high efficiency with a conversion rate of 99.3% and yield of 93% .

Table 1: Synthesis of Mesalamine from this compound

| Step | Reaction Conditions | Yield (%) |

|---|---|---|

| Hydrolysis | Aqueous KOH (4.0 equivalents) | 99.3 |

| Reduction to Mesalamine | Hydrogen atmosphere with Pd/C | 93 |

Ecotoxicological Studies

Research has shown that this compound exhibits significant ecotoxicity. In toxicity assays conducted on Tetrahymena pyriformis, it was observed that concentrations above 101.4 µM resulted in 100% mortality within 60 minutes . The compound's effects vary with pH levels, indicating its potential impact on aquatic ecosystems.

Table 2: Toxicity of this compound on Tetrahymena pyriformis

| Concentration (µM) | Survival Rate (%) | Time (min) |

|---|---|---|

| 50.6 | ~1 | 48 |

| 101.4 | 0 | 60 |

Chemical Synthesis

The compound is utilized as a precursor for various chemical syntheses, including the preparation of other nitrobenzoic acids and derivatives. Its reactivity allows for modifications that are essential in developing new materials or chemicals with specific properties.

Case Study: Production Process Optimization

A recent study optimized the production process of related compounds by enhancing the purification steps to achieve higher yields and purity levels exceeding 99% . This optimization is crucial for industrial applications where product consistency is vital.

Research on Physicochemical Properties

Studies have investigated the physicochemical properties of this compound, including its solubility and behavior in different pH environments. These properties are essential for understanding its reactivity and potential applications in various fields .

Table 3: Physicochemical Properties

| Property | Value |

|---|---|

| Solubility | Slightly soluble in water |

| pH Stability | Changes reversible below pH 7 |

相似化合物的比较

5-Chloro-2-nitrobenzoic Acid

Formula: C₇H₄ClNO₄ CAS: 2516-95-2 Molecular Weight: 201.57 g/mol Properties:

- Lacks the hydroxyl group at position 4.

- Melting Point : 215–217°C .

- Purity : ≥98% .

- Reactivity : The absence of -OH reduces hydrogen-bonding capacity, impacting solubility and crystallinity.

| Property | 4-Chloro-5-hydroxy-2-nitrobenzoic Acid | 5-Chloro-2-nitrobenzoic Acid |

|---|---|---|

| Molecular Weight (g/mol) | 217.56 | 201.57 |

| Substituents | -Cl, -OH, -NO₂ | -Cl, -NO₂ |

| Hazard Statements | H302, H315, H317, H318, H410 | H302 (harmful if swallowed) |

| Key Applications | Heterocyclic synthesis | Intermediate in dyes and pigments |

2-Chloro-5-nitrobenzoic Acid

Formula: C₇H₄ClNO₄ CAS: 2516-96-3 Molecular Weight: 201.57 g/mol Properties:

- Substituents at positions 2 (Cl) and 5 (NO₂).

- Appearance : Yellow crystalline solid.

- Solubility: Soluble in organic solvents (e.g., DMSO, ethanol) .

Comparison :

- The positional isomerism (Cl at position 2 vs. 4) alters electronic effects and steric hindrance.

- Acidity: The -NO₂ group at position 5 (meta to -COOH) in the target compound may enhance acidity compared to the ortho-nitro group in 2-chloro-5-nitrobenzoic acid .

4-Chloro-2-fluoro-5-nitrobenzoic Acid

Formula: C₇H₃ClFNO₄ CAS: N/A (commercially available) Key Features:

- Fluorine substituent at position 2 increases electronegativity.

- Applications: Used in solid-phase synthesis of benzodiazepinediones and quinoxalinones due to its multireactive sites .

| Property | This compound | 4-Chloro-2-fluoro-5-nitrobenzoic Acid |

|---|---|---|

| Substituents | -Cl, -OH, -NO₂ | -Cl, -F, -NO₂ |

| Reactivity | -OH enables nucleophilic substitution | -F enhances electrophilic aromatic substitution |

| Biological Relevance | Potential for hydrogen bonding in APIs | Fluorine improves metabolic stability |

5-Chloro-4-fluoro-2-nitrobenzoic Acid

Formula: C₇H₃ClFNO₄ CAS: 138762-97-7 Molecular Weight: 219.55 g/mol Comparison:

- The combined presence of -Cl and -F substituents increases lipophilicity, enhancing membrane permeability compared to the hydroxylated target compound .

Physicochemical and Functional Differences

Solubility and Polarity

- The -OH group in the target compound improves water solubility via hydrogen bonding, whereas non-hydroxylated analogs (e.g., 5-chloro-2-nitrobenzoic acid) are more soluble in organic solvents .

- LogP : Predicted to be lower for the hydroxylated compound due to increased polarity.

准备方法

Multi-Step Synthesis from Benzoic Acid Derivatives

According to EvitaChem and VulcanChem data, the synthesis typically starts from chlorobenzoic acid derivatives, proceeding through controlled nitration and hydroxylation reactions. The key challenge is to achieve regioselective substitution to place the nitro, chloro, and hydroxy groups precisely on the benzene ring.

Nitration and Chlorination Approach

- Nitration: The nitration step uses concentrated nitric acid and sulfuric acid to introduce the nitro group at the 2-position. Reaction temperature control (typically 30–40 °C) and dropwise addition of nitric acid are critical to prevent over-nitration and side reactions.

- Chlorination: Chlorination is typically done on a hydroxy- or nitro-substituted benzoic acid intermediate to install the chlorine at the 4-position. This can be achieved by electrophilic aromatic substitution using chlorine or chlorinating agents under controlled conditions.

Hydroxylation

Hydroxylation at the 5-position is often introduced either by direct substitution on the aromatic ring or by transformation of a precursor group (e.g., via diazotization and hydrolysis steps) to yield the hydroxy group.

Representative Industrial Preparation Example: Process for 2-Chloro-5-nitrobenzoic Acid (Related Compound)

A closely related compound, 2-chloro-5-nitrobenzoic acid , is industrially prepared by a process that can be adapted for 4-chloro-5-hydroxy-2-nitrobenzoic acid synthesis, involving:

This process yields a product with chromatographic purity ≥99.5% and overall yield above 85%, suitable for industrial application.

Laboratory-Scale Synthetic Routes and Research Findings

Synthesis of 5-Hydroxy-2-nitrobenzoic Acid as a Precursor

- Starting from 3-hydroxybenzoic acid, nitration is performed using copper(II) nitrate trihydrate in tetrahydrofuran (THF) at reflux or 60 °C for 3 hours.

- The nitration is regioselective, yielding 5-hydroxy-2-nitrobenzoic acid with yields between 67% and 90% after purification.

This compound can then be chlorinated at the 4-position to obtain this compound.

Practical Synthesis of Related Hydroxy-Nitrobenzoic Acids

- A reported practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid involves nitration, esterification, reduction, diazotization, and hydrolysis steps with an overall yield of 70%.

- This strategy highlights the importance of introducing protecting groups (e.g., esters) to improve isolation and yield of intermediates.

Comparative Summary Table of Preparation Methods

Research Notes and Optimization

- Controlling reaction temperature and reagent addition rate is crucial to prevent side reactions such as over-nitration or unwanted isomers.

- Use of protecting groups (esters) can improve intermediate stability and ease purification.

- Alkali dissolution and acid precipitation steps help in purifying the product and improving yield.

- Chromatographic purity >99.5% is achievable with optimized industrial methods.

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for 4-chloro-5-hydroxy-2-nitrobenzoic acid, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis of nitro-substituted benzoic acids often employs nitration, chlorination, and hydroxylation steps. For example, analogous compounds like 2-chloro-4-fluoro-5-nitrobenzoyl chloride were synthesized using thionyl chloride (SOCl₂) or oxalyl dichloride with N-methylacetamide as a catalyst in solvents like benzene or dichloromethane at 50°C . Key factors include:

- Reagent selection : Thionyl chloride is preferred for chlorination due to its high reactivity, but oxalyl dichloride may reduce side reactions.

- Temperature control : Prolonged reflux (>4 hours) can degrade sensitive nitro groups, while lower temperatures (0–20°C) improve selectivity for hydroxylated intermediates.

- Purification : Distillation or solvent evaporation followed by recrystallization in polar solvents (e.g., ethanol/water mixtures) enhances purity.

Q. How can researchers characterize the structural and electronic properties of this compound?

- Methodological Answer : Use a combination of spectroscopic and crystallographic techniques:

- NMR and IR spectroscopy : The nitro group (NO₂) exhibits strong absorption at ~1530 cm⁻¹ (asymmetric stretch) and ~1350 cm⁻¹ (symmetric stretch) in IR. In ¹H NMR, hydroxyl protons appear as broad peaks near δ 10–12 ppm, while aromatic protons show splitting patterns dependent on substituent positions .

- Single-crystal X-ray diffraction : Co-crystallization with pyrazine (as demonstrated for 4-chloro-2-nitrobenzoic acid) reveals hydrogen-bonding networks (O–H···N or N–H···O) critical for understanding supramolecular assembly . Use SHELX software for refinement .

Advanced Research Questions

Q. How can discrepancies in reported crystallographic data for nitro-substituted benzoic acids be resolved?

- Methodological Answer : Contradictions in unit cell parameters or hydrogen-bonding motifs often arise from polymorphism or solvent inclusion. For example:

- Experimental replication : Synthesize the compound under varying conditions (e.g., solvent polarity, cooling rates) to isolate different polymorphs.

- Data validation : Cross-check results with databases like the Cambridge Structural Database (CSD) and use ORTEP-3 for graphical representation of thermal ellipsoids .

- Statistical tools : Apply R-factors and goodness-of-fit (GoF) metrics in SHELXL to assess model accuracy .

Q. What advanced analytical methods are suitable for studying the stability and degradation pathways of this compound under varying pH and temperature?

- Methodological Answer :

- High-performance liquid chromatography (HPLC) : Monitor degradation products using a C18 column with UV detection at 254 nm (nitro group absorption).

- Mass spectrometry (MS) : Electrospray ionization (ESI-MS) identifies hydrolyzed or decarboxylated fragments. For example, loss of CO₂ (44 Da) indicates decarboxylation .

- Accelerated stability studies : Store samples at 40°C/75% RH for 6 months and analyze using the International Council for Harmonisation (ICH) guidelines .

Q. How can researchers optimize reaction mechanisms involving this compound in nucleophilic aromatic substitution (NAS) reactions?

- Methodological Answer :

- Kinetic studies : Use stopped-flow UV-Vis spectroscopy to track intermediate formation. For example, the nitro group’s electron-withdrawing effect enhances NAS reactivity at the para-chloro position.

- Computational modeling : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) predict activation energies and regioselectivity. Compare with experimental yields from amination reactions using microwave-assisted protocols (as in 5-nitro-2-chlorobenzoic acid derivatives) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。